molecular formula C13H10ClN3O2S2 B2715795 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-08-3

7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2715795
CAS No.: 899977-08-3
M. Wt: 339.81
InChI Key: AFIVEEXSTKHYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ( 899977-08-3) is a benzothiadiazine derivative with the molecular formula C13H10ClN3O2S2 and a molecular weight of 339.8 . This compound is of significant interest in neuroscience and medicinal chemistry research, particularly in the study of ionotropic glutamate receptors. Benzothiadiazine-based compounds, such as the well-studied IDRA-21, are established as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . These modulators work by attenuating the rapid desensitization of AMPA receptors, thereby enhancing synaptic transmission and strengthening excitatory synaptic currents . This mechanism is a recognized target for developing cognitive enhancers, as evidenced by studies showing that related compounds can improve learning and memory in behavioral models, such as water maze and passive avoidance tests in rats . Furthermore, recent research on structurally similar 5-arylbenzothiadiazines confirms their potent nootropic activity and highlights their potential for an improved pharmacokinetic profile, including the ability to cross the blood-brain barrier and increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus . The presence of the (pyridin-3-ylmethyl)thio substituent in this particular compound may influence its binding affinity, metabolic stability, and overall pharmacological properties, making it a valuable chemical tool for probing AMPA receptor function and designing new neurobiological research compounds . This product is intended for research use only and is not approved for human or veterinary diagnosis, therapeutic purposes, or any form of personal use.

Properties

IUPAC Name

7-chloro-3-(pyridin-3-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIVEEXSTKHYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide. This reaction is carried out in the presence of a base such as pyridine and a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of intermediate substituted amidines, which are then cyclized to form the desired benzothiadiazine 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological profile of 1,2,4-thiadiazine 1,1-dioxides is highly dependent on substituents at positions 3, 4, and 5. Key structural analogues include:

Compound Name Substituents (Position) Core Structure Key Activities Reference
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-Methyl, 5-Furan-3-yl, 7-Cl Benzothiadiazine AMPA receptor PAM
IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) 3-Methyl, 7-Cl (dihydro form) Benzothiadiazine AMPA receptor PAM, cognitive enhancement
6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide 4-Ethyl, 6-Cl Thienothiadiazine AMPA receptor PAM
7-Chloro-(R)-3-[1-(cyclohexyl)ethylamino]-4H-1,2,4-benzothiadiazine 1,1-dioxide 3-(Cyclohexylethylamino), 7-Cl Benzothiadiazine Potassium channel opening
3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-Pyridin-2-yl Benzothiadiazine Anticancer (renal/lung cancer cell lines)

Key Observations :

  • Position 3 Substitutions: The pyridinylmethylthio group in the target compound may enhance lipophilicity and receptor binding compared to methyl or alkylamino substituents .
  • Dihydro vs. 4H Forms : Saturation of the 3,4-bond (e.g., IDRA-21) reduces metabolic instability but may lower potency compared to unsaturated derivatives .
  • Core Modifications: Replacement of the benzene ring with thiophene (thienothiadiazine) retains AMPA receptor activity but alters pharmacokinetics .
Pharmacological Activity Comparison
AMPA Receptor Modulation
  • The target compound’s unsaturated 4H structure may confer higher metabolic stability than dihydro analogues like IDRA-21, which require hepatic CYP450 activation .
  • Thienothiadiazine dioxides (e.g., 6-chloro-4-ethyl-thieno analogue) show comparable AMPA potentiation (EC50 = 0.3 µM) to benzothiadiazines but with improved oral bioavailability .
Anticancer Activity
  • Pyridinyl-substituted derivatives (e.g., 3-(pyridin-2-yl)-benzothiadiazine) inhibit renal and non-small cell lung cancer cell lines (IC50 = 8–12 µM) . The pyridin-3-ylmethylthio group in the target compound may enhance cellular uptake due to increased hydrophobicity.
Potassium Channel Opening
  • Alkylamino-substituted benzothiadiazines (e.g., 3-(cyclohexylethylamino) derivative) exhibit vasorelaxant effects (EC50 = 1.2 µM) via ATP-sensitive K+ channels . The target compound’s thioether linkage may reduce this activity compared to amine-based substituents.
Structure-Activity Relationships (SAR)
  • Position 7 : Chlorine substitution is critical for AMPA receptor affinity; removal reduces potency by >10-fold .
  • Position 3 : Bulky, aromatic substituents (e.g., pyridinylmethylthio) enhance CNS penetration but may reduce solubility .
  • Core Saturation : Unsaturated 4H derivatives exhibit higher metabolic stability than dihydro forms .

Biological Activity

7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzo[e][1,2,4]thiadiazines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3O2S2C_{13}H_{10}ClN_3O_2S_2, with a molecular weight of approximately 339.81 g/mol. The compound features a chloro group at the 7-position and a pyridin-3-ylmethyl thio substituent at the 3-position. This substitution pattern is crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit significant biological activities. Notably, derivatives of thiadiazine compounds have been explored for their potential as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in critical signaling pathways related to cancer and inflammation.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
7-Chloro-3-(pyridin-3-ylmethyl)thio-benzothiadiazinePotential PI3Kδ inhibitor
4H-Benzo[e][1,2,4]thiadiazineAnticancer properties
Thiazole derivativesAnticonvulsant and anticancer activities

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The binding affinity and selectivity towards enzymes or receptors are influenced by structural modifications. For instance, the presence of the chloro group and the thioether linkage can enhance its reactivity and interaction profiles with biological macromolecules.

Pharmacokinetics and Metabolic Pathways

Understanding the pharmacokinetics and metabolic pathways of 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine is essential for elucidating its therapeutic potential. Studies indicate that modifications in structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

Research has demonstrated that compounds within this class exhibit promising anticancer activities. For example, studies on related benzothiadiazine derivatives showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Benzothiadiazine Derivative AMCF-718.76
Benzothiadiazine Derivative BJurkat15.30

Q & A

What are the recommended synthetic routes for 7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

Basic Question
Methodological Answer :
The synthesis of thiadiazine derivatives typically involves multi-step organic reactions. For analogous compounds, key steps include:

  • Halogenation : Introduction of chlorine at the 7-position via electrophilic substitution using reagents like PCl₅ or SOCl₂ under reflux conditions .
  • Thioether Formation : Coupling of pyridin-3-ylmethyl thiol to the thiadiazine core using nucleophilic substitution, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiol .
  • Oxidation : Conversion of the sulfoxide to the sulfone group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
    Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

How is the structural identity of the compound confirmed post-synthesis?

Basic Question
Methodological Answer :
Structural validation requires a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios. For example, the pyridinylmethyl thio group exhibits characteristic aromatic protons (δ 7.2–8.5 ppm) and methylene protons (δ ~4.5 ppm) .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
    Note : Cross-validate data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

What safety protocols are advised given limited toxicological data for this compound?

Basic Question
Methodological Answer :

  • GHS Precautions : Assume acute toxicity (Category 4) and handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact .
  • Waste Disposal : Treat as hazardous waste; incinerate in compliance with local regulations.
  • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. No specific antidote is documented .

How can synthetic yield and purity be optimized for this compound?

Advanced Question
Methodological Answer :

  • Solvent Optimization : Replace traditional solvents (e.g., dioxane) with greener alternatives like cyclopentyl methyl ether (CPME) to improve reaction efficiency .
  • Catalysis : Use CuI or Pd catalysts for coupling reactions to reduce side products .
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) and yield .
    Statistical Design : Apply factorial design (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

How should researchers address contradictory spectral data during structural characterization?

Advanced Question
Methodological Answer :

  • Cross-Validation : Compare experimental NMR with computational predictions (e.g., ACD/Labs or Gaussian software) .
  • Dynamic Effects : Consider tautomerism or conformational flexibility in DMSO-d₆; variable-temperature NMR can resolve splitting patterns .
  • Alternative Techniques : Use X-ray crystallography for unambiguous confirmation. If crystals are unavailable, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

What are the hypothesized biological targets and mechanisms of action for this compound?

Advanced Question
Methodological Answer :

  • Target Prediction : Molecular docking studies suggest affinity for kinase enzymes (e.g., JAK2) due to the pyridinyl-thio moiety’s ATP-mimetic properties .
  • Mechanistic Probes :
    • Enzyme Inhibition Assays : Test against recombinant kinases using luminescent ATP-consumption assays .
    • Cellular Models : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .
      Note : Biological activity data for the exact compound is lacking; extrapolate from structurally related thiadiazines .

How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Advanced Question
Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing pyridinyl with quinolinyl or varying halogen positions) .
  • In Silico Screening : Use QSAR models to predict bioactivity and prioritize analogs for synthesis .
  • High-Throughput Screening (HTS) : Test analogs in panels of 100+ kinase assays to map selectivity profiles .
    Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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